molecular formula C7H14N4OS B14308052 1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol CAS No. 112229-21-7

1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol

Cat. No.: B14308052
CAS No.: 112229-21-7
M. Wt: 202.28 g/mol
InChI Key: YBVYTURKYNAVGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol is a compound that features a unique combination of an ethylsulfanyl group, a triazole ring, and a propanol backbone

Preparation Methods

The synthesis of 1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol typically involves multiple steps. One common synthetic route includes the reaction of 1H-1,2,4-triazole-5-amine with 1-chloro-3-(ethylsulfanyl)propan-2-ol under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The hydroxyl group on the propanol backbone can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or oximes.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s triazole ring is known for its bioactivity, making it a candidate for studying enzyme inhibition and receptor binding.

    Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. The ethylsulfanyl group may also play a role in modulating the compound’s binding affinity and specificity. The overall effect of the compound depends on its ability to interact with and modulate specific molecular pathways.

Comparison with Similar Compounds

1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol can be compared with similar compounds such as:

    1,3-bis(1,2,4-triazol-1-yl)propane: This compound features two triazole rings and a propane backbone, making it structurally similar but with different chemical properties and applications.

    1-ethyl-1H-1,2,4-triazol-5-yl)ethanamine: This compound has an ethyl group and a triazole ring, similar to this compound, but with an ethanamine backbone instead of a propanol backbone.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential bioactivity that may not be present in other similar compounds.

Properties

CAS No.

112229-21-7

Molecular Formula

C7H14N4OS

Molecular Weight

202.28 g/mol

IUPAC Name

1-ethylsulfanyl-3-(1H-1,2,4-triazol-5-ylamino)propan-2-ol

InChI

InChI=1S/C7H14N4OS/c1-2-13-4-6(12)3-8-7-9-5-10-11-7/h5-6,12H,2-4H2,1H3,(H2,8,9,10,11)

InChI Key

YBVYTURKYNAVGC-UHFFFAOYSA-N

Canonical SMILES

CCSCC(CNC1=NC=NN1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.